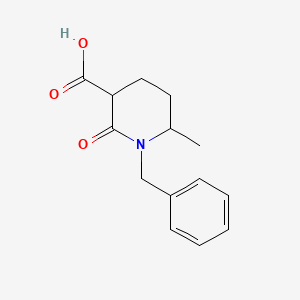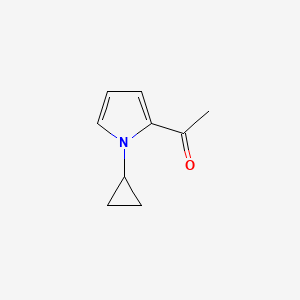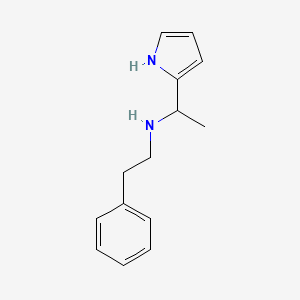
2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)-2-methoxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)-2-methoxyacetic acid is a complex organic compound with the molecular formula C14H17NO4 It is characterized by the presence of a pyrrolidine ring, a benzyloxycarbonyl group, and a methoxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)-2-methoxyacetic acid typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the benzyloxycarbonyl group and the methoxyacetic acid moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application purposes.
化学反応の分析
Types of Reactions
2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)-2-methoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)-2-methoxyacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzyloxycarbonyl group play crucial roles in its binding affinity and selectivity towards certain enzymes or receptors. The methoxyacetic acid moiety may influence its solubility and bioavailability, affecting its overall efficacy.
類似化合物との比較
Similar Compounds
2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid: This compound is structurally similar but lacks the methoxy group.
Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine ring but have different substituents.
Uniqueness
2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)-2-methoxyacetic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxy group distinguishes it from other similar compounds, potentially leading to different reactivity and applications.
特性
分子式 |
C15H19NO5 |
|---|---|
分子量 |
293.31 g/mol |
IUPAC名 |
2-methoxy-2-(1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid |
InChI |
InChI=1S/C15H19NO5/c1-20-13(14(17)18)12-7-8-16(9-12)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,17,18) |
InChIキー |
UCYIGEIZUNSQQO-UHFFFAOYSA-N |
正規SMILES |
COC(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B11765334.png)






![(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B11765376.png)


![3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B11765420.png)

